molecular formula C23H15ClFN3 B2379884 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-43-8

1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2379884
CAS RN: 932280-43-8
M. Wt: 387.84
InChI Key: IBHFYSQBESGHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as CFM-2, is a synthetic compound that has been extensively studied for its anti-inflammatory and analgesic properties. It belongs to the class of pyrazoloquinolines and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. This compound has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure and the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is its specificity for the NF-κB signaling pathway. This makes it a useful tool for studying the role of NF-κB in the inflammatory response. However, one of the limitations of this compound is its complex synthesis, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of other targets for this compound, which could expand its potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves a multistep process that starts with the reaction of 3-chloroaniline with 4-fluoroaniline to form 1-(3-chlorophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one. This intermediate is then reacted with 2,3-dichloroquinoxaline to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain. These findings suggest that this compound has potential therapeutic applications in the treatment of inflammatory and neuropathic pain.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-5-10-21-19(11-14)23-20(13-26-21)22(15-6-8-17(25)9-7-15)27-28(23)18-4-2-3-16(24)12-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHFYSQBESGHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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